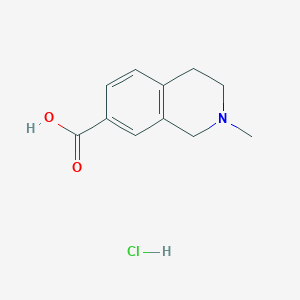
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Petasis Reaction and Pomeranz–Fritsch Cyclization: A combination of these two methods can be used to synthesize derivatives of isoquinoline, including 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid.
Suzuki–Miyaura Cross-Coupling: This method involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds, which can be applied in the synthesis of isoquinoline derivatives.
Industrial Production Methods: The industrial production of isoquinoline derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often carried out in specialized chemical reactors under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert isoquinoline derivatives to their reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the isoquinoline ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives, such as quinones.
Reduction: Reduced isoquinoline derivatives, such as tetrahydroisoquinolines.
Substitution: Substituted isoquinoline derivatives with different functional groups.
科学的研究の応用
2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism by which 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways.
類似化合物との比較
Isoquinoline: The parent compound of 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride.
Quinoline: Structurally similar to isoquinoline, with applications in various fields.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific structural features and the presence of the carboxylic acid and hydrochloride groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNRBGXVHHCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065066-63-8 |
Source


|
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)
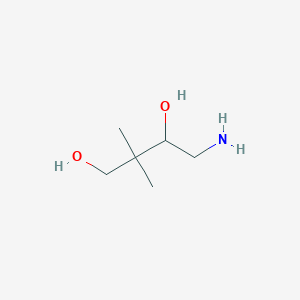
![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)
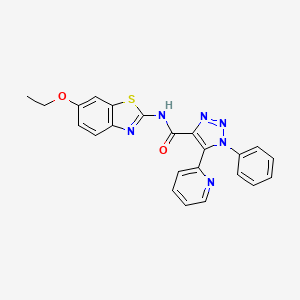
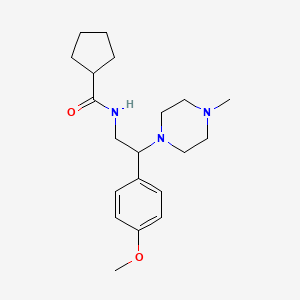
![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2803849.png)
![2-((1-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2803850.png)
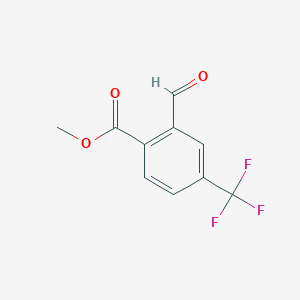
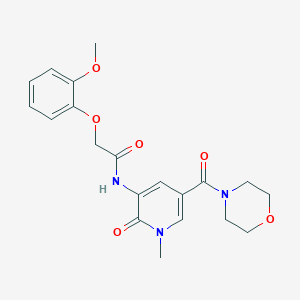
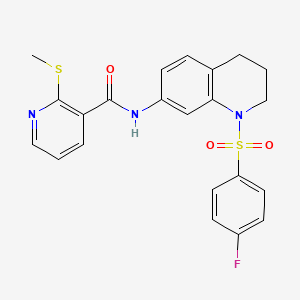
![3'-(3-Fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2803857.png)
![5-(Quinolin-8-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2803858.png)
![3-[(2S)-piperidin-2-yl]-1-(2,3,4-trifluorobenzoyl)azetidin-3-ol](/img/structure/B2803859.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2803861.png)
